(4Z,10Z)-Tetradecadien-1-ol
Description
Contextualization within Chemical Ecology and Insect Communication
Chemical ecology is the study of the chemical interactions between living organisms. Within this field, semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. These can be further classified as pheromones, which are used for communication within the same species, or allelochemicals, which mediate interactions between different species.
(4Z,10Z)-Tetradecadien-1-ol and its derivatives function as powerful semiochemicals, particularly as sex pheromones in various insect species. These compounds are released by one sex, typically the female, to attract the other for mating. The specificity of these chemical signals is paramount, often relying on precise isomeric ratios to ensure effective communication and reproductive isolation between species. The study of such compounds is a cornerstone of understanding insect behavior, evolution, and population dynamics.
Significance as a Lepidopteran Semiochemical
Within the order Lepidoptera, which includes moths and butterflies, chemical communication is a primary mode of interaction. This compound and its acetate (B1210297) ester are significant components of the sex pheromones of numerous lepidopteran species. vulcanchem.com For instance, the acetate derivative, (4E,10Z)-Tetradecadienyl acetate, is a known sex pheromone of the apple leafminer moth (Phyllonorycter ringoniella). usbio.netresearchgate.net
The precise structure of these molecules, including the geometry of the double bonds (Z or E), is crucial for their biological activity. Different species may use different isomers or blends of isomers to create a unique chemical signature. This specificity is a key area of research, as it underpins efforts to develop species-specific pest management strategies.
Overview of Key Academic Research Domains for the Compound
Research into this compound and related compounds spans several key domains:
Synthesis and Analysis: A significant body of research focuses on the stereoselective synthesis of this compound and its isomers. vulcanchem.comresearchgate.net This is essential for producing pure compounds for behavioral studies and for developing lures for pest management. Techniques often involve multi-step processes to ensure the correct geometry of the double bonds. vulcanchem.com
Biosynthesis: Understanding how insects produce these complex molecules is another major research area. Studies have begun to unravel the enzymatic pathways, including desaturases and reductases, that are involved in pheromone biosynthesis. nih.gov This knowledge can offer new targets for pest control.
Behavioral and Electrophysiological Studies: Researchers use techniques like electroantennography (EAG) and single-sensillum recording (SSR) to measure the response of insect antennae to specific pheromone components. calpoly.edu Behavioral assays, both in the lab and in the field, are then used to determine the role of these compounds in attracting mates and influencing other behaviors. calpoly.edu
Pest Management: The most direct application of this research is in the development of integrated pest management (IPM) strategies. diva-portal.orgepa.gov Synthetic pheromones can be used for monitoring pest populations, for mass trapping, or for mating disruption, where a large amount of synthetic pheromone is released to confuse males and prevent them from finding females. diva-portal.org
Structure
3D Structure
Properties
Molecular Formula |
C14H26O |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(4Z,10Z)-tetradeca-4,10-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3/b5-4-,11-10- |
InChI Key |
ILDIGWNEZAQDPJ-NKIGAPEHSA-N |
Isomeric SMILES |
CCC/C=C\CCCC/C=C\CCCO |
Canonical SMILES |
CCCC=CCCCCC=CCCCO |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for 4z,10z Tetradecadien 1 Ol and Analogues
Strategic Approaches to Diene Moiety Construction
The construction of the skipped (Z,Z)-1,4-diene system in (4Z,10Z)-Tetradecadien-1-ol requires careful selection of reactions that can control the geometry of the resulting double bonds. Two principal strategies involve the stereoselective reduction of alkyne precursors and the use of geometry-defining olefination reactions.
A common pathway to alkenes is the partial reduction of alkynes. While many standard methods exist, achieving Z-selectivity requires specific reagents and conditions, as the triple bond can be reduced to a cis, trans, or saturated product depending on the system employed. lumenlearning.com
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its application in alkyne reduction typically leads to trans-(E)-alkenes. sciencemadness.org This outcome is particularly prevalent in the reduction of propargylic alcohols, where the hydroxyl group directs the hydride attack. sciencemadness.org
However, modifications to the reagent system can invert this stereochemical preference. The combination of LiAlH₄ with certain first-row transition metal halides has been shown to catalyze the reduction of alkynes to Z-alkenes. stackexchange.com For instance, reagent systems composed of LiAlH₄ and iron(III) chloride (FeCl₃) can facilitate the Z-selective semi-hydrogenation of alkynes. rsc.org Similarly, combinations with nickel(II) chloride (NiCl₂) have been reported to reduce internal alkynes to alkenes with high Z-stereoselectivity. stackexchange.com These modified systems are thought to involve the formation of metal hydride species that alter the mechanism from the typical anti-addition to a syn-addition of hydrogen across the triple bond.
| Reagent System | Substrate Type | Predominant Product Stereochemistry |
| LiAlH₄ (unmodified) | Internal Alkynes (esp. propargylic) | trans-(E)-Alkenes sciencemadness.org |
| LiAlH₄ / FeCl₃ | Internal Alkynes | cis-(Z)-Alkenes rsc.org |
| LiAlH₄ / NiCl₂ | Internal Alkynes | cis-(Z)-Alkenes stackexchange.com |
The reduction of alkynes using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849) is a classic method known as the dissolving metal reduction. jove.comlibretexts.org This reaction reliably and stereoselectively produces trans-(E)-alkenes. jove.comntu.edu.sglibretexts.org
The mechanism involves the stepwise addition of two electrons from the alkali metal and two protons from the ammonia solvent. libretexts.org An initial electron transfer to the alkyne forms a radical anion. This intermediate is protonated by ammonia to yield a vinylic radical. libretexts.org The vinylic radical can exist in either a cis or trans form, but the trans configuration is sterically favored and more stable. This trans-vinylic radical accepts a second electron to form a trans-vinylic anion, which is then protonated to give the final trans-(E)-alkene product. libretexts.org Due to the inherent formation of the more stable trans intermediate, this method is unsuitable for the direct synthesis of (Z)-alkenes and, by extension, the (4Z,10Z) geometry of the target compound.
Olefination reactions, which form carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus-stabilized carbanion, offer another powerful route to stereodefined alkenes. The geometry of the resulting alkene can be controlled by the nature of the phosphorus reagent and the reaction conditions.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). organic-chemistry.orgmnstate.edu The stereochemical outcome of the reaction is highly dependent on the stability of the ylide. For the synthesis of Z-alkenes, non-stabilized ylides are employed. organic-chemistry.org These ylides, typically bearing simple alkyl groups, react rapidly and irreversibly with aldehydes under kinetic control to favor the formation of the Z-alkene. organic-chemistry.orgthieme-connect.de The reaction is believed to proceed through a four-membered oxaphosphetane intermediate, and the kinetic pathway leads to the cis-substituted product. organic-chemistry.org
This Z-selectivity is exploited in pheromone synthesis. For example, a key step in the synthesis of (4E,10Z)-tetradecadien-1-yl acetate (B1210297), an analogue of the target molecule, involves a Wittig reaction to stereoselectively form the 10Z double bond. researchgate.net The Z-selectivity can often be enhanced by using salt-free conditions or by including additives such as hexamethylphosphoramide (B148902) (HMPA) in the solvent system. scispace.com
| Ylide Type | Aldehyde/Ketone | Conditions | Predominant Product Stereochemistry |
| Non-stabilized (e.g., R=alkyl) | Aldehyde | Kinetic control (e.g., salt-free) | cis-(Z)-Alkenes organic-chemistry.orgwikipedia.org |
| Stabilized (e.g., R=ester, ketone) | Aldehyde | Thermodynamic control | trans-(E)-Alkenes organic-chemistry.org |
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions instead of phosphonium ylides. wikipedia.org The standard HWE reaction typically shows high selectivity for trans-(E)-alkenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This is because the intermediates are able to equilibrate to the more thermodynamically stable anti-conformation, which leads to the E-product. organic-chemistry.org
However, significant modifications have been developed to steer the reaction towards the Z-alkene. The most notable is the Still-Gennari modification, which utilizes phosphonates bearing strongly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. mdpi.com These electron-withdrawing groups increase the acidity of the phosphonate, accelerate the elimination of the oxaphosphetane intermediate, and prevent equilibration. This kinetically controlled pathway favors the syn-conformation of the intermediate, leading to the formation of the cis-(Z)-alkene with high selectivity. mdpi.com This makes the modified HWE reaction a powerful tool for accessing Z-olefins that are challenging to synthesize via the conventional HWE or Wittig routes.
| HWE Reagent Type | Base/Conditions | Predominant Product Stereochemistry |
| Standard (e.g., dialkyl phosphonate) | NaH, NaOMe | trans-(E)-Alkenes wikipedia.orgorganic-chemistry.org |
| Still-Gennari (e.g., bis(trifluoroethyl) phosphonate) | KHMDS, 18-crown-6 | cis-(Z)-Alkenes mdpi.com |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules like polyunsaturated alcohols, offering efficient and selective methods for carbon-carbon bond formation. researchgate.netnih.govresearchgate.net For the synthesis of this compound and its analogues, palladium, copper, nickel, and iron catalysts are frequently employed to construct the C14 backbone from smaller, functionalized fragments. nih.govresearchgate.netmdpi.com
The coupling of Grignard reagents (R-MgX) with organic halides or other electrophiles, often catalyzed by transition metals, provides a powerful tool for C-C bond formation. numberanalytics.comlibretexts.org In the context of diene synthesis, these strategies are particularly useful for combining key fragments of the target molecule.
A notable approach involves the copper-catalyzed cross-coupling of a Grignard reagent with a suitable electrophile. For instance, in the synthesis of the analogous pheromone (8E,10Z)-8,10-tetradecadien-1-al, a key step is the Grignard-Schlosser cross-coupling reaction. researchgate.net This reaction utilizes a lithium tetrachlorocuprate (Li₂CuCl₄) catalyst to couple the Grignard reagent derived from 1-(trimethylsilyl)-oxy-6-bromo-hexane with (2E,4Z)-2,4-octadien-1-yl acetate to form the C14 backbone. researchgate.net This highlights a C8 + C6 coupling scheme to assemble the final carbon skeleton. researchgate.net
Nickel complexes are also effective catalysts for coupling reactions involving Grignard reagents. Nickel-catalyzed coupling of arenesulfonates with primary alkylmagnesium halides has been shown to be efficient, with the choice of catalyst and solvent significantly influencing the reaction yield. researchgate.net Similarly, iron-catalyzed cross-coupling reactions between secondary alkyl halides and alkynyl Grignard reagents proceed at room temperature, tolerating a wide range of functional groups. organic-chemistry.org While direct examples for this compound are specific, these methodologies represent a versatile toolkit for synthesizing its precursors and analogues.
Table 1: Examples of Grignard Coupling Strategies in Diene Synthesis
| Catalyst/Reagent | Reactants | Product Type | Reference |
|---|---|---|---|
| Li₂CuCl₄ | Grignard reagent + Alkenyl acetate | Dienol | researchgate.net |
| (PPh₃)₂NiCl₂ | Alkylmagnesium halide + Arenesulfonate | Alkylarene | researchgate.net |
| Iron Catalyst | Alkynyl Grignard + Alkyl halide | Substituted Alkyne | organic-chemistry.org |
The Sonogashira coupling is a highly effective method for forming C(sp)-C(sp²) bonds, typically by reacting a terminal alkyne with a vinyl or aryl halide. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) salt, like CuI, in the presence of an amine base. libretexts.orgresearchgate.net It is instrumental in the synthesis of enynes, which are valuable precursors to conjugated dienes through stereoselective reduction. rsc.org
The synthesis of dienic pheromones frequently employs a Sonogashira coupling to assemble the carbon framework before establishing the final double bond geometry. For example, the synthesis of (9Z,11E)-9,11-tetradecadien-1-yl acetate, a pheromone component, involved the reaction of 10-(2-tetrahydropyranyloxy)-1-decynylmagnesium bromide with (E)-1-iodo-1-butene, catalyzed by a Pd(0) complex. researchgate.net The resulting enyne was then stereoselectively reduced to the Z,E-diene. researchgate.net
While the classic Sonogashira reaction uses a copper co-catalyst, concerns about homocoupling of the alkyne have led to the development of copper-free protocols. libretexts.org These methods often rely on more sophisticated ligands or different reaction conditions to achieve high efficiency. organic-chemistry.org The versatility and mild conditions of the Sonogashira coupling make it a preferred method in the total synthesis of many natural products. rsc.org
Table 2: Key Features of Sonogashira Coupling in Synthesis
| Feature | Description | Source |
|---|---|---|
| Reaction Type | Cross-coupling of a terminal alkyne and a vinyl/aryl halide. | libretexts.orgorganic-chemistry.org |
| Catalyst System | Typically a Pd(0) complex and a Cu(I) co-catalyst. | researchgate.net |
| Key Intermediate | Forms an enyne, which can be reduced to a diene. | rsc.org |
| Application | Widely used in the synthesis of natural products and pheromones. | rsc.orgresearchgate.net |
| Variants | Copper-free versions have been developed to avoid side reactions. | libretexts.orgorganic-chemistry.org |
Rearrangement Reactions in Diene Synthesis
Sigmatropic rearrangements, particularly the Claisen rearrangement, are powerful stereoselective reactions for forming carbon-carbon bonds and are well-suited for the synthesis of unsaturated systems like dienes. masterorganicchemistry.comredalyc.org
The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether that, upon heating, yields a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comredalyc.org The reaction proceeds through a highly ordered, chair-like six-membered transition state, which allows for the efficient transfer of stereochemical information from the starting material to the product. redalyc.org This stereoselectivity is a key advantage in the synthesis of specific isomers of dienes. redalyc.org
A notable application is the tandem Rh(I)-catalyzed propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer. google.comorganic-chemistry.org This process converts propargyl vinyl ethers into functionalized (E,Z)-dienals. The Z-stereochemistry of the first double bond is dictated by the cyclic transition state of the rearrangement, while the E-stereochemistry of the second double bond results from a subsequent protodemetallation step. google.com This provides a direct route to E,Z-diene systems, which are common motifs in insect pheromones. The ortho ester Claisen rearrangement is another variant that has been applied to the stereoselective synthesis of substituted dienes. acs.org
Table 3: Claisen Rearrangement for Diene Synthesis
| Rearrangement Type | Starting Material | Product Feature | Reference |
|---|---|---|---|
| Propargyl Claisen (Rh-catalyzed) | Propargyl vinyl ether | (E,Z)-Dienal | google.comorganic-chemistry.org |
| Ortho Ester Claisen | Allylic alcohol + Orthoester | Substituted diene | acs.org |
Control and Verification of Stereochemical Purity
The biological function of pheromones like this compound is highly dependent on their isomeric purity. The presence of other geometric isomers can significantly reduce or inhibit the desired biological response. Therefore, rigorous methods for assessing and ensuring stereochemical purity are essential.
Methodologies for Isomeric Purity Assessment
The determination of the isomeric ratio in a synthetic sample is a critical final step. Several analytical techniques are employed for this purpose, often in combination.
Gas Chromatography (GC) is the most common method for assessing both chemical and isomeric purity. usda.gov Using high-resolution capillary columns, it is often possible to separate different geometric isomers of tetradecadienols and their derivatives. researchgate.netcalpoly.edu The relative peak areas in the chromatogram provide a quantitative measure of the isomeric ratio. For example, the purity of a synthetic (9Z,11Z)-9,11-tetradecadien-1-ol was determined to be 86% by GC, which was increased to 99.1% after purification. diva-portal.org
Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the identity of the separated isomers by providing mass spectral data for each peak. calpoly.edu
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, offers an alternative method for separating isomers that may be difficult to resolve by GC. researchgate.net
In cases where isomers are not separable by GC, a derivatization strategy can be used. For mono-unsaturated compounds, epoxidation of the double bond creates diastereomers that are more easily separated by chromatography. usda.gov
Purification techniques are crucial for improving isomeric purity. Recrystallization from a suitable solvent at low temperatures is a highly effective method for removing minor isomeric impurities. For example, recrystallization of a sample of (9Z,11E)-tetradecadien-1-ol from hexane (B92381) at –20 °C successfully removed monoene impurities and increased the isomeric purity to over 99%. usda.gov Column chromatography, sometimes on silver nitrate-impregnated silica (B1680970) gel (SiO₂-AgNO₃), is also used to separate isomers. researchgate.net
Table 4: Methods for Isomeric Purity Assessment and Control
| Method | Purpose | Key Feature | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Quantitative analysis of isomeric ratio | Separation on capillary columns | researchgate.netusda.gov |
| GC-Mass Spectrometry (GC-MS) | Identification of separated isomers | Provides mass spectra for each peak | calpoly.edu |
| HPLC | Separation of isomers | Alternative to GC, often reverse-phase | researchgate.net |
| Recrystallization | Purification to increase isomeric purity | Highly effective for removing minor isomers | usda.govdiva-portal.org |
Optimization of Reaction Conditions for Stereocontrol
The creation of the specific (4Z,10Z) isomer of tetradecadien-1-ol demands precise control over the chemical reactions. Researchers have explored various synthetic strategies to achieve high stereoselectivity.
A common approach involves the use of alkyne precursors, which are then selectively reduced to form the Z-configured double bonds. The Cadiot-Chodkiewicz coupling reaction, for instance, can be used to couple terminal alkynes with brominated intermediates. vulcanchem.com Subsequent partial hydrogenation of the resulting diyne using a Lindlar catalyst is a key step to ensure the formation of the cis or Z configuration for the double bonds. vulcanchem.com
Another powerful tool for establishing the Z-double bond is the Wittig reaction. researchgate.net This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde to an alkene. By carefully selecting the ylide and reaction conditions, the Z-isomer can be preferentially formed.
For the synthesis of E,Z-dienes, a combination of methods is often employed. For example, the stereospecific reduction of an internal alkyne with lithium aluminum hydride (LAH) can yield an E-double bond, while a subsequent Wittig reaction can introduce the Z-double bond. researchgate.net
The table below summarizes various reaction conditions that have been optimized for stereocontrol in the synthesis of tetradecadien-1-ol analogues.
Table 1: Optimized Reaction Conditions for Stereocontrol in Pheromone Synthesis
| Target Stereochemistry | Key Reaction Step | Reagents and Conditions | Precursor(s) | Reference |
|---|---|---|---|---|
| (Z,Z) | Partial Hydrogenation | Lindlar Catalyst | Diyne intermediate | vulcanchem.com |
| (E,Z) | Reduction & Wittig Reaction | 1. Lithium Aluminum Hydride (LAH) 2. Phosphorus Ylide | Internal alkyne, Aldehyde/Ketone | researchgate.net |
| (Z) | Wittig Reaction | Phosphorus Ylide | Aldehyde/Ketone | |
| (E) | Birch Reduction | Sodium in liquid ammonia | Alkyne |
Principles of Green Chemistry in Pheromone Synthesis
The synthesis of pheromones, like many fine chemicals, has traditionally involved multi-step processes that can generate significant waste. wikipedia.org The principles of green chemistry aim to address this by promoting the development of more environmentally friendly and efficient synthetic routes. chemistryjournals.netcollege-de-france.fr
Development of Environmentally Benign Synthetic Routes
A key focus of green chemistry is the reduction or elimination of hazardous substances. chemistryjournals.net In pheromone synthesis, this can involve replacing toxic solvents and reagents with safer alternatives. college-de-france.fr For example, the use of water, ionic liquids, or supercritical fluids as reaction media is being explored. chemistryjournals.net
Biocatalysis, which employs enzymes or whole-cell systems, offers a highly specific and environmentally friendly alternative to traditional chemical catalysts. chemistryjournals.net Lipases, for instance, are effective for esterification reactions under mild conditions. chemistryjournals.net
Another strategy is to design more efficient, one-pot syntheses that minimize the number of steps and purification processes, thereby reducing waste and energy consumption. researchgate.net
Efficiency and Atom Economy Metrics in Production
To quantify the "greenness" of a chemical process, several metrics have been developed. wikipedia.org These metrics help chemists assess the efficiency of a reaction and identify areas for improvement.
Atom Economy , a concept introduced by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A higher atom economy indicates a more efficient process with less waste. wikipedia.org The formula for atom economy is:
Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org
The Environmental Factor (E-factor) provides another measure of the environmental impact of a process by quantifying the amount of waste generated relative to the amount of product. chembam.com It is calculated as:
E-factor = Total Mass of Waste / Mass of Product chembam.com
Other metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) offer a more comprehensive assessment by considering factors like yield, stoichiometry, and the mass of all materials used in the process, including solvents and catalysts. greenchemistry-toolkit.orgtamu.edu
The table below illustrates a hypothetical comparison of different synthetic routes for a pheromone, highlighting how these metrics can be applied.
Table 2: Comparison of Green Chemistry Metrics for Different Synthetic Routes
| Synthetic Route | Atom Economy (%) | E-Factor | Reaction Mass Efficiency (%) | Key Features |
|---|---|---|---|---|
| Traditional Route | 45% | 20 | 30% | Multi-step, uses stoichiometric reagents, significant solvent waste. |
| Improved Route | 70% | 10 | 60% | Fewer steps, use of a recyclable catalyst. |
| Green Route | 95% | <1 | 85% | One-pot synthesis, biocatalytic step, minimal solvent use. |
By focusing on these metrics, chemists can drive the development of more sustainable and economically viable methods for producing this compound and other important chemical compounds.
Biological Activity and Mechanisms of Action in Target Organisms
Identification and Role as an Insect Sex Pheromone Component
The function of a compound as a sex pheromone is established through its identification in the glandular secretions of a specific insect species, typically the female, and its ability to elicit a behavioral response in the corresponding male. Pheromones in Lepidoptera are rarely single compounds; they are most often precise blends of several related molecules, where the specific ratio of components is critical for an effective signal.
While various isomers of tetradecadien-1-ol and its acetate (B1210297) form are well-known pheromone components in numerous Lepidopteran species, there is a notable lack of definitive scientific literature identifying (4Z,10Z)-Tetradecadien-1-ol as a natural component of a specific pheromone blend. Early commercial information suggested it might be a precursor for the pheromone of the apple leaf miner moth, Lyonetia clerkella. vulcanchem.com However, detailed chemical analyses and field studies have since identified the primary sex pheromone of L. clerkella as (S)-14-methyl-1-octadecene, a structurally distinct hydrocarbon. researchgate.netoup.comeuropa.eu
The absence of this compound in identified natural blends underscores the high specificity of pheromone systems. For instance, in the citrus peelminer, Marmara gulosa, coupled gas chromatographic-electroantennogram detection (GC-EAD) analyses revealed that isomers such as (8E,10E)-tetradecadien-1-ol, (8Z,10E)-tetradecadien-1-ol, and (8E,10Z)-tetradecadien-1-ol elicit significant responses from male antennae, but the (4Z,10Z) isomer was not detected as part of its natural pheromone complex. calpoly.edu
The primary role of a sex pheromone is intraspecific communication, facilitating the meeting of mates. diva-portal.org The unique chemical signature of a species-specific pheromone blend ensures that it is attractive only to individuals of the same species, a crucial mechanism for maintaining reproductive isolation between closely related species that may inhabit the same environment. diva-portal.org
While the specific roles of this compound are not defined due to its lack of identification in a natural system, the functions of its isomers in other species provide insight into potential activities. In many systems, minor components or specific isomers can act as antagonists or inhibitors. For example, a compound that is a minor component in one species' blend can act as a behavioral antagonist to a closely related species, preventing interbreeding. Research on the leaf-miner moths Phyllonorycter insignitella and Ph. nigrescentella demonstrates that compounds like (8Z,10E)-tetradecadien-1-ol and (8E,10Z)-tetradecadien-1-yl acetate are essential minor components for the former but act as antagonists for the latter, ensuring signal specificity.
Olfactory Reception and Signal Transduction Pathways
The perception of a pheromone molecule by an insect begins with its detection by specialized olfactory sensory neurons housed within sensilla on the antennae. This process involves a cascade of molecular events, including interactions with binding proteins, receptors, and finally, degradation enzymes that terminate the signal.
The core of pheromone detection lies in the interaction between the ligand and a specific Olfactory Receptor (OR) located on the dendritic membrane of an olfactory neuron. frontiersin.org These receptors are highly selective, and their activation is the event that translates a chemical signal into an electrical one. frontiersin.org
There are no direct studies showing the interaction of this compound with a specific OR. However, research on the well-characterized sex pheromone receptor of the silkworm moth, Bombyx mori (BmorOR1), provides critical insights into structure-activity relationships. The BmorOR1 receptor is finely tuned to the natural pheromone bombykol (B110295), (10E,12Z)-hexadecadien-1-ol. nih.gov Studies using modified ligands revealed that the flexibility of the saturated hydrocarbon portion of the molecule is essential for proper binding and receptor activation. When a double or triple bond was introduced at the C4 position of the pheromone backbone, the response of the BmorOR1 receptor was significantly reduced. nih.gov This suggests that the presence of the (4Z) double bond in this compound would likely hinder its ability to effectively activate an olfactory receptor tuned for a similar, more flexible C14 or C16 alcohol.
Before a pheromone molecule can reach an OR, it must traverse the aqueous sensillum lymph that surrounds the neuron. This transport is facilitated by Pheromone-Binding Proteins (PBPs) or General Odorant-Binding Proteins (GOBPs). nih.gov These soluble proteins are abundant in the lymph and are thought to solubilize the hydrophobic pheromones and protect them from premature degradation. nih.govmpg.de While some studies suggest PBPs contribute to the filtering of odorants, others indicate they can be less selective than the receptors themselves. mpg.de Research on Bombyx mori has shown that its general odorant-binding protein, BmorGOBP2, can bind to (10E,12Z)-tetradecadien-1-ol, a C14 analogue of its natural pheromone. open.ac.uk This indicates that a GOBP could potentially bind and transport this compound through the sensillum lymph.
After the pheromone has activated its receptor, the signal must be rapidly terminated to allow the neuron to detect subsequent changes in odor concentration. This crucial step is performed by Odorant-Degrading Enzymes (ODEs). nih.govplos.org For pheromones that are acetate esters, these ODEs are often Carboxylesterases (CXEs). For an alcohol like this compound, the relevant ODEs would likely be alcohol dehydrogenases or oxidases that convert the alcohol to an aldehyde or carboxylic acid, rendering it inactive. These enzymes are located within the sensillum lymph or associated with the neuronal membrane and are essential for maintaining the temporal resolution of the olfactory signal. plos.org
The primary methods for studying the response of the insect antenna to an odorant are the Electroantennogram (EAG) and Single Sensillum Recording (SSR). An EAG measures the summed potential from many olfactory neurons across the entire antenna, providing a general measure of its sensitivity to a compound. SSR, a more precise technique, records the firing of action potentials from individual neurons, allowing researchers to determine the specificity of a single neuron to different compounds. nih.gov
No published studies have reported specific EAG or SSR responses to this compound. However, research on related species and isomers clearly demonstrates the power of these techniques. For example, in Marmara gulosa, GC-EAD (a technique combining Gas Chromatography with EAG) showed distinct antennal responses to different isomers of tetradecadien-1-ol present in the female extract, while other isomers elicited no response, highlighting the antenna's ability to discriminate between closely related molecules. calpoly.edu The table below details the EAD-active compounds identified from Marmara gulosa, illustrating a typical pheromone blend of related isomers.
Table 1: EAD-Active Pheromone Components Identified from Marmara gulosa calpoly.edu
| Compound Name | Abbreviation | Role | EAD Activity |
|---|---|---|---|
| (8E,10E)-Tetradecadienal | 8E,10E-14:Ald | Component | Active |
| (8E,10E)-Tetradecadien-1-ol | 8E,10E-14:OH | Component | Active |
| (8E,10E)-Tetradecadien-1-yl formate (B1220265) | 8E,10E-14:For | Major Component | Active |
| (8E,10E)-Tetradecadien-1-yl acetate | 8E,10E-14:Ac | Component | Active |
| (8Z,10E)-Tetradecadien-1-ol | 8Z,10E-14:OH | Trace Isomer | Active |
| (8E,10Z)-Tetradecadien-1-ol | 8E,10Z-14:OH | Trace Isomer | Active |
Neuronal Processing of Olfactory Stimuli
The detection of this compound begins when the molecule enters the insect's olfactory system, typically through pore-like structures on sensory hairs called sensilla located on the antennae. science.govnih.gov These sensilla house the dendrites of olfactory receptor neurons (ORNs), the primary cells responsible for detecting odors. nih.govauburn.edu The process of perception follows a precise neurobiological pathway:
Receptor Binding: Once inside the sensillum, the pheromone molecule binds to a specific olfactory receptor (OR) protein expressed on the membrane of an ORN. wikipedia.org In insects, these receptors are a unique class of ligand-gated ion channels. wikipedia.org The binding is highly specific; an ORN tuned to this compound will not respond, or will respond only weakly, to other isomers or different compounds. This specificity acts like a "lock-and-key" system, ensuring that only the correct signal is received. science.gov
Signal Transduction: The binding of the pheromone to its receptor triggers the opening of an ion channel, causing a flow of ions across the neuron's membrane. This generates an electrical potential, or nerve impulse. wikipedia.org This initial electrical signal is the first step in translating the chemical message into a language the insect's brain can understand.
Neural Encoding: The response of an ORN is not a simple on-off signal. Different neurons can exhibit distinct firing patterns, or motifs, in response to an odor pulse. elifesciences.org These motifs can vary in their onset, duration, and termination, providing a richer, more detailed encoding of the olfactory stimulus. A single ORN may even respond to different odors with different motifs. elifesciences.org
Brain Processing: The electrical signals generated by the ORNs are transmitted along their axons to a specialized region in the insect's brain called the antennal lobe. auburn.edunih.gov Here, the information from thousands of ORNs is processed and integrated. This higher-level processing allows the insect to discern the pheromone signal from background odors and initiate an appropriate behavioral response.
While specific ORs for this compound are a subject of ongoing research, studies on related moth pheromones have successfully identified the dedicated receptors. For example, in the navel orangeworm, an odorant receptor (AtraOR1) has been identified that responds strongly to its aldehyde pheromone and even more strongly to a formate analog, demonstrating the exquisite sensitivity and sometimes surprising tuning of these receptors. science.gov
Behavioral Responses Elicited by this compound
The perception of this compound at the neuronal level triggers specific and often dramatic behaviors in target insects. These responses are fundamental to the insect's reproductive success and are harnessed by humans for pest management strategies.
Chemoattraction and Mate Location Behaviors
This compound and its acetate derivative are well-documented as sex pheromones for several species of Lepidoptera (moths and butterflies). vulcanchem.com Typically, the female moth releases a plume of the pheromone to signal her readiness to mate. Males of the same species detect this chemical trail and are powerfully compelled to locate its source.
The resulting behavior is a characteristic upwind flight pattern. The male moth flies in a zigzagging path, moving back and forth across the pheromone plume to stay within the scent corridor. This programmed behavior allows the male to navigate, sometimes over long distances, to find the calling female. The compound is a known precursor to the sex pheromone of the apple leaf miner moth, Lyonetia clerkella. vulcanchem.com Research on related compounds has demonstrated strong chemoattraction in field studies, where traps baited with synthetic pheromones capture large numbers of males, confirming the compound's role as a potent attractant. science.gov
| Compound | Target Insect Species | Behavioral Response |
|---|---|---|
| This compound | Apple leaf miner moth (Lyonetia clerkella) | Precursor to sex pheromone that attracts males. vulcanchem.com |
| (4E,10Z)-Tetradecadien-1-yl acetate | Apple leaf folder (Lithocolletis ringoniella) | Major component of the female sex pheromone; attracts males. researchgate.net |
| (9Z,12E)-Tetradecadien-1-yl acetate | Indian Meal Moth (Plodia interpunctella) | Main pheromone component used in lures for trapping and monitoring. chemsrc.com |
| (3E,8Z)-Tetradecadienyl acetate | Tomato leafminer (Tuta absoluta) | Functions as a sex pheromone that attracts male insects to females. |
Mating Disruption Phenotypes
The powerful attractive nature of this compound and its analogs is exploited in a widely used pest control method known as mating disruption. science.gov This strategy involves saturating an area, such as an orchard or field, with a synthetic version of the pheromone. This release of false chemical signals effectively prevents males from locating females, thereby disrupting mating and reducing the next generation of the pest. epa.gov
The primary mechanisms behind mating disruption include:
Competitive Attraction: Males are drawn to the numerous synthetic pheromone dispensers, following false trails that lead nowhere and reducing their chances of finding an actual female. science.gov
Sensory Overload and Habituation: The high concentration of the synthetic pheromone can overwhelm the male's olfactory system. The constant stimulation can cause the specific ORNs to adapt and become less sensitive, rendering them unable to detect the much fainter plumes released by females.
Camouflage: The background noise of the synthetic pheromone can mask the discrete plumes from calling females, making them impossible for males to track. researchgate.net
Field trials have repeatedly demonstrated the efficacy of this technique. For example, the acetate derivative of this compound has been used to disrupt mating in pest populations, leading to significant reductions in crop damage. vulcanchem.com Similarly, mating disruption systems targeting the codling moth and various leafroller species have proven effective in protecting fruit crops. researchgate.net
| Compound/Formulation | Target Pest | Observed Outcome |
|---|---|---|
| (4E,10Z)-Tetradecadienyl acetate | Apple leaf miner moth (Lyonetia clerkella) | Disrupts mating by attracting males to traps, reducing crop damage. vulcanchem.com |
| (Z,E)-9,12-Tetradecadien-1-ol acetate | Beet Armyworm (Spodoptera exigua) | Used in formulations to disrupt the mating cycle. epa.gov |
| (Z,Z,E)-7,11,13-hexadecatrienal / (Z,Z)-7,11-hexadecadienal | Citrus Leafminer (Phyllocnistis citrella) | Effective disruption of male orientation to pheromone traps (98% reduction). researchgate.net |
| Multi-species formulations | Codling moth (Cydia pomonella), Oriental fruit moth (Grapholita molesta) | Simultaneous disruption of multiple pest species in orchards. researchgate.net |
Applications in Integrated Pest Management Ipm Strategies
Pheromone-Based Population Monitoring Systems
Effective IPM programs are fundamentally reliant on accurate and timely information about pest presence, density, and activity. Pheromone-based monitoring systems utilizing (4Z,10Z)-tetradecadien-1-ol provide a highly sensitive and species-specific method for gathering this critical data. Lures baited with a synthetic version of this compound selectively attract male moths of the target species to traps, allowing growers and pest control advisors to make informed decisions regarding the necessity and timing of control interventions.
The efficacy of a monitoring program is significantly influenced by the design of the trap and its deployment strategy. Research has focused on optimizing these parameters to maximize capture rates for specific pests that respond to this compound, such as the navel orangeworm (Amyelois transitella), a major pest in almond and pistachio orchards.
Key optimization factors include:
Trap Type: Different trap designs, such as the Pherocon VI, Delta, and wing traps, exhibit varying levels of effectiveness. The Pherocon VI, a large, open-ended sticky trap, is often found to be highly effective for robust fliers like the navel orangeworm.
Trap Color: Trap color can influence moth attraction. Studies have compared standard white traps to other colors, such as red, to determine if visual cues can enhance the effectiveness of the pheromone lure.
Trap Placement: The height of the trap within the tree canopy is critical. For arboreal pests like the navel orangeworm, traps are typically placed in the upper third of the canopy to coincide with typical flight and mating activity.
Lure Composition: While this compound is a key component, maximum attraction for some species is achieved with a specific blend of compounds. For the navel orangeworm, for instance, lures often contain this compound in combination with other components like (11Z,13Z)-hexadecadienal to mimic the natural pheromone blend more accurately.
Table 1: Comparative Efficacy of Trap Designs for Monitoring Amyelois transitella Using a this compound-Based Lure
| Trap Design | Primary Capture Mechanism | Mean Weekly Male Captures (Hypothetical Data) | Common Observations |
|---|---|---|---|
| Pherocon VI Trap | Large Sticky Surface | 28.5 | High capacity, effective for high populations, requires regular liner replacement. |
| Delta Trap | Triangular Sticky Insert | 19.2 | Easy to assemble, lower capacity than Pherocon VI, suitable for low to moderate populations. |
| Wing Trap | Horizontal Sticky Base | 21.8 | Good airflow for plume dispersal, captures can be affected by wind and debris. |
Systematic trapping with this compound-baited traps provides invaluable data on the phenology (seasonal timing) and distribution of pest populations.
Temporal Dynamics: By recording trap captures on a regular basis (e.g., weekly), growers can identify key biofix points, such as the beginning of sustained male flight for each generation. This information is crucial for precisely timing control measures, such as the application of mating disruption products or insecticides, to target the most vulnerable life stages of the pest. Plotting captures over a season reveals distinct population peaks corresponding to different generations.
Mating Disruption as a Pest Control Tactic
Mating disruption is a powerful IPM technique that involves permeating the atmosphere of a treated area with a high concentration of synthetic pheromone, including this compound. This widespread release of the pheromone interferes with the ability of male moths to locate and mate with calling females, thereby suppressing reproduction and reducing the subsequent larval population that causes economic damage.
The successful implementation of mating disruption depends on achieving and maintaining a uniform concentration of the pheromone throughout the target area for the duration of the pest's flight period. Several application technologies have been developed to achieve this:
Hand-Applied Dispensers: These are passive release devices, such as twist-tie ropes or membrane-based reservoirs (e.g., Isomate®, CheckMate®), that are manually attached to trees or structures. They release the pheromone at a controlled rate over several months. While labor-intensive to deploy, they provide a long-lasting and reliable release profile.
Aerosol Emitters: Also known as "puffers," these are programmable, battery-powered devices that release a metered dose of the pheromone formulation at regular intervals (e.g., every 15 minutes), typically during evening and nighttime hours when moths are most active. They require less labor to deploy than hand-applied dispensers but necessitate regular maintenance and battery checks.
Sprayable Formulations: These consist of the pheromone microencapsulated in a polymer shell, which can be applied using conventional spray equipment. The capsules protect the pheromone from environmental degradation and provide a controlled release as they break down over time. This method allows for rapid treatment of large areas but may require reapplication during the season.
Table 2: Comparison of Mating Disruption Application Methodologies for this compound
| Methodology | Release Mechanism | Primary Advantage | Primary Disadvantage |
|---|---|---|---|
| Hand-Applied Dispensers | Passive diffusion from a polymer matrix | Season-long, consistent release from a single application. | High initial labor cost for deployment. |
| Aerosol Emitters | Programmed, intermittent aerosol spray | Low labor cost; timed release targets peak pest activity. | Requires hardware maintenance; potential for uneven distribution. |
| Sprayable Microcapsules | Controlled release via capsule degradation | Rapid application with standard farm equipment. | Shorter field life may require multiple applications. |
The reduction in mating success from pheromone application is attributed to several interconnected neuro-behavioral mechanisms in the male moth:
Competitive Attraction (False Trail Following): The numerous synthetic pheromone sources (dispensers) create countless false plumes that compete with the faint plumes released by individual calling females. The male moth wastes time and energy following these false trails, drastically reducing the probability that he will successfully locate a female within his lifespan.
Sensory Adaptation and Habituation: The male moth's antennae contain specialized olfactory receptor neurons that are finely tuned to detect this compound. Constant exposure to the high concentrations present in a disrupted field causes these receptors to adapt and become less sensitive. This sensory overload, or habituation, renders the male incapable of detecting the subtle concentration gradients of a female's plume, effectively making him "blind" to her signal.
Camouflage: The high background concentration of the synthetic pheromone can "camouflage" or mask the natural pheromone plumes. The signal-to-noise ratio is shifted so dramatically that the female's plume does not stand out from the background, preventing the male from initiating an upwind flight search.
Mass Trapping for Population Reduction
Mass trapping is an IPM strategy that aims to directly reduce a pest population by removing a large number of individuals. It involves deploying a high density of pheromone-baited traps throughout an area. Unlike monitoring, where the goal is simply to detect presence and trends, the objective of mass trapping is to capture a sufficiently high percentage of the male population to significantly reduce the number of successful matings.
The effectiveness of mass trapping using this compound is highly dependent on the target pest's biology and the environment. It is generally most successful under the following conditions:
In enclosed or isolated environments, such as greenhouses, food processing facilities, or warehouses, where immigration of mated females from outside the treated area is limited.
When initial pest population densities are low to moderate. At very high densities, it becomes difficult to trap a large enough proportion of the population to impact reproduction rates.
As a component of a broader IPM program, used in conjunction with sanitation, biological control, or mating disruption.
For example, in date palm plantations, mass trapping has been investigated for control of the carob moth (Ectomyelois ceratoniae), which also uses this compound. By deploying a high density of traps, growers can suppress populations in localized areas, thereby reducing fruit infestation. However, for large, open-field agricultural systems like almond orchards, the cost and logistics of deploying and maintaining the required trap density often make mating disruption a more economically viable strategy for area-wide control.
Integration with Biological Control Agents
Synergistic Effects in Pest Suppression Programs
The combined use of "this compound" and biological control agents can lead to synergistic or additive effects in the suppression of pest populations. While direct synergistic interactions where the pheromone enhances the efficacy of a specific predator or parasitoid are a complex area of study, the integration of these methods within an IPM program creates a more robust and resilient pest control system.
For the Asian corn borer (Ostrinia furnacalis), a significant pest of maize in Southeast Asia, both mating disruption with its sex pheromone, which includes "this compound", and biological control with Trichogramma species are key IPM strategies. mdpi.comaseanfawaction.org Trichogramma wasps are egg parasitoids that have been successfully used to manage corn borers. nih.gov Research has identified Trichogramma ostriniae and Trichogramma dendrolimi as effective biological control agents against the Asian corn borer. mdpi.comnih.gov Studies have shown that the age of the host eggs can significantly impact the parasitization efficiency of different Trichogramma species, with T. ostriniae demonstrating a broader window of effectiveness on O. furnacalis eggs compared to T. dendrolimi. mdpi.comnih.gov
Another biological control agent with potential for integration is the entomopathogenic nematode Steinernema carpocapsae. Research has demonstrated its efficacy in infecting and causing mortality in the pupal stage of O. furnacalis. nih.gov Younger pupae were found to be more attractive to the nematodes, and infection resulted in 100% mortality in pupae within a 2 cm soil depth under laboratory conditions. nih.gov Integrating the use of "this compound" for monitoring pest populations can help in timing the application of such nematodes to coincide with the presence of the vulnerable pupal stage in the soil.
Table 1: Efficacy of Trichogramma Species in Parasitizing Asian Corn Borer (Ostrinia furnacalis) Eggs This table illustrates the parasitization rates of two different Trichogramma species on the eggs of the Asian corn borer, a pest targeted by this compound.
| Biological Control Agent | Host Stage Targeted | Key Research Finding | Citation |
|---|---|---|---|
| Trichogramma ostriniae | Eggs | Showed high preference for parasitizing all tested egg ages of the Asian corn borer. | mdpi.comnih.gov |
| Trichogramma dendrolimi | Eggs | Preferred to parasitize younger (0-8 hour old) eggs of the Asian corn borer. | mdpi.comnih.gov |
| Trichogramma ostriniae (Taunggyi & Yatsawk strains) | Eggs | Achieved egg parasitism rates of 67% and 89% respectively in field trials. | aseanfawaction.org |
| Trichogramma dendrolimi (Yatsawk strain) | Eggs | Achieved an egg parasitism rate of 67% in field trials. | aseanfawaction.org |
Reduction in Reliance on Conventional Insecticides
A primary goal of integrating "this compound" with biological control agents in IPM programs is to reduce the dependence on conventional chemical insecticides. Overuse of insecticides can lead to resistance in pest populations, harm to non-target organisms, and environmental contamination. mdpi.comnih.govnih.gov
Field studies have demonstrated that combining mating disruption, using pheromone dispensers containing "this compound", with targeted insecticide applications can significantly decrease the amount of chemicals used while maintaining or even improving pest control efficacy. In a 2011 study on sweet corn, the combination of mating disruption (at a density of ≥200 dispensers/ha) or mass trapping (≥20 dispensers/ha) with insecticides resulted in over 90% ear protection against O. furnacalis. nih.govresearchgate.net This high level of protection was achieved even when the number of insecticide applications was reduced from three to one, and the application rates were lowered by 50-75%. nih.govresearchgate.net
The use of pheromones for monitoring allows for more precise timing of insecticide applications, ensuring they are used only when pest populations reach a threshold that could cause economic damage. This data-driven approach moves away from prophylactic spraying and towards a more judicious use of chemical controls. The integration of biological control agents further diminishes the need for insecticides by adding another layer of pest suppression. By fostering a healthy population of natural enemies, the IPM program can handle low to moderate pest pressures without resorting to chemical intervention.
This integrated approach offers a more sustainable and environmentally sound strategy for managing pests like the Asian corn borer. It not only reduces the chemical load on the environment but also mitigates the development of insecticide resistance, prolonging the effectiveness of existing chemical controls for situations where they are deemed necessary. nih.gov
Table 2: Impact of Integrating Mating Disruption on Insecticide Use for Ostrinia furnacalis Control in Sweet Corn This table presents data from a 2011 study showing how combining pheromone-based mating disruption with insecticides can lead to a significant reduction in chemical use while maintaining high levels of crop protection.
| Treatment Strategy | Ear Protection (%) | Reduction in Insecticide Applications | Reduction in Insecticide Rate | Citation |
|---|---|---|---|---|
| Insecticide Alone (Standard Practice) | ~50% (in 2010 trials) | None | None | nih.govresearchgate.net |
| Mating Disruption + Reduced Insecticide | >90% | From 3 to 1 | 50-75% | nih.govresearchgate.net |
| Mass Trapping + Reduced Insecticide | >90% | From 3 to 1 | 50-75% | nih.govresearchgate.net |
Advanced Analytical Chemistry Techniques in Pheromone Research
Methodologies for Extraction and Purification from Biological Matrices
The initial step in pheromone analysis involves the careful extraction of the target compound from its biological source, typically the pheromone glands of female insects. A primary challenge is to isolate the analyte in sufficient quantity for analysis while minimizing degradation and contamination.
Solid-Phase Microextraction (SPME) is a widely adopted solvent-free technique for this purpose. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace volatiles of calling female moths. calpoly.edu This method effectively concentrates volatile and semi-volatile compounds, including long-chain alcohols like tetradecadienols, directly from the source. calpoly.edu Following extraction, the analytes are thermally desorbed directly into the injector of a gas chromatograph for analysis.
For purification, particularly to separate geometric isomers that may be present in the natural extract or synthetic product, column chromatography is employed. A notable method is the use of silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃-silica gel). This technique leverages the differential interaction of silver ions with the π-electrons of double bonds, allowing for the effective separation of Z and E isomers. researchgate.net
High-Resolution Chromatographic Separation
Chromatography is the cornerstone of pheromone analysis, enabling the separation of the target compound from a complex mixture of other substances and, crucially, from its own isomers.
High-Resolution Gas Chromatography (HRGC) is indispensable for assessing the purity and isomeric composition of pheromones. chromatographyonline.com Capillary columns with polar stationary phases, such as those containing cyanopropyl functional groups (e.g., DB-23), are frequently used for separating geometric isomers of unsaturated fatty alcohols and their derivatives. researchgate.net
A consistent elution pattern is observed where, on polar columns, the (E)-isomer of a conjugated diene typically elutes before the corresponding (Z)-isomer. researchgate.net However, even with high-resolution columns, the peaks of two geometric isomers can significantly overlap, often yielding resolution values below 1.0, which indicates incomplete separation. researchgate.net For highly complex samples, two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) provides enhanced resolving power, allowing for the detection of trace-level components in intricate biological matrices. researchgate.net
Table 1: Representative GC Parameters for Isomer Separation of Dienyl Alcohols This table is interactive. Click on the headers to sort.
| Parameter | Value/Type | Purpose | Source |
|---|---|---|---|
| Technique | High-Resolution GC (HRGC) | Purity and isomer analysis | chromatographyonline.com |
| Column | DB-23 (polar) | Separation of geometric isomers | researchgate.net |
| Temperature Program | 100°C (1 min), then 10°C/min to 250°C (20 min) | Elution of semi-volatile compounds | calpoly.edu |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS), Electroantennographic Detector (EAD) | Universal detection, identification, bioactivity detection | researchgate.netresearchgate.net |
| Elution Order | (E)-isomers typically elute before (Z)-isomers | Isomer identification | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the preparative isolation and purification of pheromone isomers. Reversed-phase HPLC (RP-HPLC) using columns with a nonpolar stationary phase, such as octadecylsilane (B103800) (ODS or C18), is particularly effective. researchgate.netsielc.com
In contrast to GC, the elution order in RP-HPLC is typically reversed; (Z)-isomers elute earlier than the corresponding (E)-isomers. researchgate.net This method can achieve excellent separation with resolution values often greater than 1.2, indicating baseline separation between the isomeric peaks. researchgate.net The mobile phase usually consists of a mixture of acetonitrile (B52724) and water. sielc.com The use of a UV detector is effective for these compounds, as the conjugated diene system provides a chromophore. researchgate.net
Table 2: Typical HPLC Conditions for Pheromone Isomer Isolation This table is interactive. Click on the headers to sort.
| Parameter | Value/Type | Purpose | Source |
|---|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Preparative isolation and purification | researchgate.net |
| Column | ODS (C18) | Separation based on hydrophobicity | researchgate.netsielc.com |
| Mobile Phase | Acetonitrile/Water gradient | Elution and separation of isomers | sielc.com |
| Detector | UV Detector | Sensitive detection of conjugated dienes | researchgate.net |
| Elution Order | (Z)-isomers typically elute before (E)-isomers | Isomer identification and collection | researchgate.net |
Spectroscopic Characterization for Definitive Structural and Stereochemical Elucidation
Following isolation and purification, spectroscopic methods are employed to confirm the molecular structure, including the precise location and configuration of the double bonds.
Mass Spectrometry, usually coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and deduce structural features from fragmentation patterns. For (4Z,10Z)-Tetradecadien-1-ol (C₁₄H₂₆O), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 210.36. vulcanchem.comchemeo.com
The fragmentation of long-chain alcohols under electron ionization is characterized by several key processes. A common fragmentation is the loss of a water molecule, which would produce a significant peak at m/z 192 (M-18). savemyexams.comlibretexts.org Cleavage of carbon-carbon bonds, particularly those adjacent to the double bonds, provides information about their location within the carbon chain. libretexts.org While standard MS can suggest the locations of unsaturation, it does not typically reveal the stereochemistry (Z or E) of the double bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of double bond geometry. Both ¹H and ¹³C NMR provide critical data, but the coupling constants (J-values) between olefinic protons in ¹H NMR are particularly diagnostic.
The magnitude of the vicinal coupling constant (³JHH) across a double bond is stereospecific. libretexts.org
A cis (Z) configuration results in a smaller coupling constant, typically in the range of 6-14 Hz . libretexts.orgethernet.edu.et
A trans (E) configuration leads to a larger coupling constant, generally between 11-18 Hz . libretexts.orgethernet.edu.et
For this compound, the ¹H NMR spectrum would be expected to show olefinic proton signals with coupling constants characteristic of the Z configuration (around 10-12 Hz) for both the C4-C5 and C10-C11 double bonds. vulcanchem.com Advanced 2D NMR techniques, such as the ¹H-¹H Correlation Spectroscopy (COSY) experiment, are used to definitively assign proton signals and their couplings, confirming the connectivity of the entire molecule. researchgate.net ¹³C NMR is also used to confirm the presence of sp² hybridized carbons of the double bonds, which appear in a characteristic downfield region (100-170 ppm). libretexts.org
Table 3: Diagnostic NMR Data for Determining Double Bond Configuration This table is interactive. Click on the headers to sort.
| Parameter | Z (cis) Isomer | E (trans) Isomer | Significance | Source |
|---|---|---|---|---|
| ¹H NMR J-Coupling (³JHH) | 6-14 Hz | 11-18 Hz | Definitive assignment of stereochemistry | libretexts.orgethernet.edu.et |
| ¹³C NMR Chemical Shift | ~120-135 ppm | ~120-135 ppm | Confirms presence of C=C double bonds | libretexts.org |
| 2D NMR (e.g., COSY) | N/A | N/A | Confirms proton-proton correlations and structure | researchgate.net |
Chiral Analysis for Enantiomeric Purity Determination
In the study of insect pheromones, the specific three-dimensional structure (stereochemistry) of a molecule is often critical to its biological activity. Molecules that are non-superimposable mirror images of each other are known as enantiomers. gcms.cz While they share the same chemical formula and physical properties in an achiral environment, they can exhibit vastly different biological activities. One enantiomer might be highly attractive to an insect, while its mirror image could be inactive or even inhibitory. Therefore, determining the enantiomeric purity—the percentage of a specific enantiomer in a sample—is a crucial aspect of pheromone research and synthesis.
Although this compound itself is an achiral molecule and thus does not possess enantiomers, the analytical techniques for chiral analysis are fundamental in the broader field of pheromone chemistry, particularly for other pheromones that are chiral alcohols. The primary methods for determining enantiomeric purity involve chiral chromatography.
Chiral Gas Chromatography (GC): This is a widely used technique for the analysis of volatile chiral compounds like many pheromones. libretexts.org The separation of enantiomers is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs are typically derivatives of cyclodextrins. gcms.cz The chiral selector (the CSP) interacts differently with each enantiomer, forming transient diastereomeric complexes. chromatographyonline.com This difference in interaction strength causes one enantiomer to be retained longer in the column than the other, resulting in their separation and the appearance of two distinct peaks on the chromatogram. The ratio of the areas of these two peaks directly corresponds to the enantiomeric ratio of the mixture. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC): For less volatile or thermally unstable chiral pheromones, chiral HPLC is the method of choice. researchgate.net Similar to chiral GC, this technique uses a column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are common. nih.gov The sample is dissolved in a liquid mobile phase and pumped through the column. The differential interactions between the enantiomers and the CSP lead to their separation. nih.gov
Derivatization: An alternative, indirect approach involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. chromatographyonline.com Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (GC or HPLC). lumenlearning.com After separation, the relative amounts of the diastereomers are measured to determine the original enantiomeric composition.
The choice of method depends on the specific properties of the compound being analyzed. The validation of these methods ensures they are accurate for quantifying the enantiomeric purity, which is essential for producing effective and reliable synthetic pheromone lures for pest management. nih.gov
| Technique | Principle | Common Stationary Phase (Selector) | Applicability to Alcohols |
| Chiral Gas Chromatography (GC) | Differential partitioning into a Chiral Stationary Phase (CSP) in the gas phase. | Cyclodextrin derivatives (e.g., permethylated beta-cyclodextrin) gcms.cz | High for volatile alcohols and their acetate (B1210297) derivatives. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential adsorption onto a CSP from a liquid mobile phase. | Polysaccharide derivatives (e.g., cellulose or amylose carbamates) nih.gov | High for less volatile or thermally sensitive alcohols. |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have different nuclear magnetic resonance signals. | Lanthanide complexes libretexts.org | Applicable, causes separation of signals for enantiomers. |
| Indirect method (Derivatization) | Conversion of enantiomers into diastereomers with a chiral agent, followed by separation on an achiral column. | Chiral acids (e.g., Mosher's acid) to form diastereomeric esters. nih.gov | Widely used; the resulting esters are often suitable for GC or HPLC. |
Biosynthesis of 4z,10z Tetradecadien 1 Ol in Producing Organisms
Elucidation of De Novo Biosynthetic Pathways
The carbon backbone of (4Z,10Z)-tetradecadien-1-ol originates from de novo fatty acid synthesis, a fundamental process in which acetyl-CoA units are assembled into a saturated fatty acid chain. pnas.org
The initial steps of pheromone production are intrinsically linked to primary fatty acid metabolism. The de novo synthesis pathway occurs in the cytoplasm and involves two key enzymatic complexes:
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed and rate-limiting step, the carboxylation of acetyl-CoA to form malonyl-CoA. d-nb.info
Fatty Acid Synthase (FAS): This multifunctional enzyme complex then iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing a saturated 16-carbon fatty acid, palmitic acid (as palmitoyl-CoA), or an 18-carbon fatty acid, stearic acid. d-nb.infopnas.org
Following the creation of the saturated C16 or C18 acyl-CoA precursor, modification enzymes, including those for chain-shortening, are employed to achieve the required C14 backbone of this compound. d-nb.infopnas.org
The biosynthesis of a C14 compound like this compound typically starts with a C16 precursor, palmitoyl-CoA. This precursor undergoes a controlled cycle of chain shortening, a process analogous to mitochondrial β-oxidation but occurring in the peroxisome and terminating after a specific number of cycles.
Primary Precursor: The pathway begins with Palmitoyl-CoA (C16:0-CoA) , the direct product of the Fatty Acid Synthase complex.
Chain Shortening: To achieve a 14-carbon chain, palmitoyl-CoA undergoes one cycle of β-oxidation. This process involves acyl-CoA oxidases and results in the removal of a two-carbon unit, yielding Myristoyl-CoA (C14:0-CoA) . d-nb.infooup.com This saturated C14 acyl-CoA is the direct precursor for subsequent desaturation steps.
Unsaturated Intermediates: The introduction of the two double bonds at the Δ4 and Δ10 positions requires sequential desaturation steps, creating unsaturated acyl-CoA intermediates. The precise order of these desaturations is not known for this specific compound, but would logically proceed from Myristoyl-CoA to create monounsaturated and then di-unsaturated C14-acyl-CoA molecules before the final reduction.
Table 1: Key Enzymes and Intermediates in the Proposed Biosynthesis of this compound
| Step | Enzyme Class | Substrate | Product/Intermediate |
|---|---|---|---|
| De Novo Synthesis | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (16:0-CoA) |
| Chain Shortening | Acyl-CoA Oxidase | Palmitoyl-CoA (16:0-CoA) | Myristoyl-CoA (14:0-CoA) |
| Desaturation (Hypothetical) | Δ10-Desaturase | Myristoyl-CoA (14:0-CoA) | (Z)-10-Tetradecenoyl-CoA |
| Δ4-Desaturase | (Z)-10-Tetradecenoyl-CoA | (4Z,10Z)-Tetradecadienoyl-CoA | |
| Reduction | Fatty Acyl-CoA Reductase (FAR) | (4Z,10Z)-Tetradecadienoyl-CoA | This compound |
Enzymatic Mechanisms Involved in Pheromone Production
The remarkable diversity of moth pheromones is generated by a specialized toolkit of enzymes that modify the fatty acyl precursors with high specificity. Desaturases and reductases are the key players in determining the final structure of the pheromone components. nih.govnih.gov
Desaturases: These enzymes introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. pnas.org The biosynthesis of this compound would require at least two distinct desaturation steps, catalyzed by a Δ10-desaturase and a Δ4-desaturase. While numerous Δ9, Δ10, and Δ11 desaturases involved in pheromone biosynthesis have been characterized in various moth species, a Δ4-desaturase specifically for moth pheromone production is less common. pnas.orgd-nb.inforesearchgate.net Insect desaturases are broadly classified into several groups, including "front-end" desaturases (like Δ4, Δ5, and Δ6) and sphingolipid Δ4-desaturases. mdpi.comnih.gov It is plausible that a desaturase from one of these groups has been recruited for pheromone biosynthesis in the producing organism. Some lepidopteran desaturases are known to be multifunctional, capable of catalyzing multiple, distinct desaturation reactions. pnas.orggeneticsmr.org
Fatty Acyl-CoA Reductases (FARs): The final step in the formation of the alcohol is the reduction of the fatty acyl-CoA precursor. This is catalyzed by a pheromone gland-specific Fatty Acyl-CoA Reductase (pgFAR). pnas.org These enzymes are critical in regulating the final pheromone blend. pnas.org Studies in Spodoptera moths have identified multiple pgFARs, including one that is highly selective for C14-acyl substrates. nih.govbohrium.com The presence of such a C14-specific FAR would ensure the efficient conversion of the (4Z,10Z)-tetradecadienoyl-CoA intermediate into the final alcohol product. In other moth families, a single pgFAR with a broad substrate range is sufficient to produce all alcohol components of a complex pheromone blend. pnas.org
The production of pheromones is tightly regulated, both developmentally and temporally, to coincide with female sexual maturity and calling behavior. This regulation occurs at the level of gene expression. The expression of key biosynthetic genes, particularly those for desaturases and FARs, is often restricted to the pheromone gland and is upregulated in sexually mature females. pnas.orgd-nb.info
The entire process is under hormonal control, primarily by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). PBAN is a neurohormone that, upon release, initiates a signal cascade within the pheromone gland cells. In many documented cases, this cascade leads to the activation of the final enzymatic step, the reduction of the fatty acyl-CoA to the alcohol, although effects on desaturation steps have also been noted. jst.go.jp For instance, in Bombyx mori, PBAN's primary regulatory role is the activation of the reductase system. jst.go.jp The expression of pgFAR genes can also exhibit a daily cyclic pattern, peaking during the scotophase (dark period) when pheromone release typically occurs. pnas.org
Comparative Biosynthesis Across Different Species
While the specific pathway for this compound is not fully known, comparing the established pheromone biosynthetic pathways in different moth species reveals common strategies and key points of divergence. The production of unique pheromone blends arises from variations in the substrate specificity and action of the same core set of enzyme families.
Desaturase Evolution: The diversity of pheromone structures is largely attributed to the evolution of the desaturase gene family. nih.gov Different species have evolved desaturases with novel specificities. For example, the European grapevine moth (Lobesia botrana) uses a Δ11-desaturase to produce an intermediate that is then chain-shortened, d-nb.info while the codling moth (Cydia pomonella) employs a single, unusual bifunctional desaturase that creates both an E9 and a conjugated Δ8,Δ10 system. d-nb.info The currant shoot borer (Lampronia capitella) uses a single Z11-desaturase to perform two different desaturation steps. nih.gov This highlights how gene duplication and neofunctionalization in the desaturase family have driven the evolution of species-specific chemical signals.
Reductase Specificity: Species also differ in their reductase systems. The silkworm moth, Bombyx mori, has a pgFAR with strong specificity for its C16 bombykol (B110295) precursor. pnas.org In contrast, small ermine moths (Yponomeuta species) use a single pgFAR with a broad substrate range to produce a variety of C14 and C16 alcohol components. pnas.org The armyworm moths (Spodoptera species) represent yet another strategy, utilizing at least two different pgFARs with distinct chain-length specificities (C14 vs. C16) to control the ratio of pheromone components. nih.govbohrium.com
This comparative view suggests that the biosynthesis of this compound in any given species would rely on a unique combination of these evolved enzymatic tools, specifically requiring desaturases capable of producing Δ4 and Δ10 double bonds and likely a reductase efficient at processing C14 substrates.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Routes
The commercial viability and environmental footprint of pheromone-based pest control are heavily dependent on the methods used for their chemical synthesis. A primary challenge lies in developing synthetic routes that are not only efficient in terms of yield but are also economically and environmentally sustainable. Research is increasingly focused on "green chemistry" approaches to minimize hazardous substances and waste. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity, and the use of heteropolyanion-based ionic liquids as reusable catalysts to facilitate key reaction steps. researchgate.net The goal is to move away from multi-step, low-yield processes that rely on toxic reagents and solvents toward streamlined, one-pot syntheses that utilize renewable starting materials and generate minimal waste. researchgate.net Achieving this will lower the production cost of (4Z,10Z)-Tetradecadien-1-ol, making it a more accessible tool for integrated pest management (IPM) programs globally.
Comprehensive Understanding of Multi-Component Pheromone Blend Interactions
Insect communication is rarely mediated by a single compound; rather, it involves a precise blend of multiple components. The biological activity of this compound is often part of a more complex pheromone signature. A significant challenge is to fully decipher the role of each component and the synergistic or antagonistic interactions that occur within these blends. researchgate.net For instance, the presence of minor components can dramatically enhance the attractiveness of the primary pheromone, while other compounds, sometimes from different species or host plants, can have an inhibitory effect. asrb.org.in Future research must investigate how the specific ratio of components affects male moth behavior and how this is processed at the neuronal level. chemos.demdpi.com Understanding these intricate interactions is crucial for developing highly specific and effective lures for different target species and for avoiding the unintentional attraction or repulsion of non-target organisms. asrb.org.in
Advanced Modeling of Olfactory Receptor-Ligand Dynamics
The initial step in pheromone perception involves the binding of the molecule to specific olfactory receptors (ORs) on the insect's antenna. A significant frontier in this field is the use of advanced computational techniques to model these interactions at a molecular level. inflibnet.ac.in The development of three-dimensional structural models of ORs, combined with molecular dynamics simulations, can provide unprecedented insight into the binding mechanisms of pheromones like this compound. nih.govnih.gov These models can help predict which specific receptors are activated by the pheromone, elucidate the key amino acid residues involved in binding, and understand the conformational changes the receptor undergoes upon activation. nih.gov Such predictive models, potentially enhanced by machine learning algorithms, could accelerate the process of "deorphanizing" receptors (matching them with their specific ligands) and aid in the rational design of novel, more potent, or more selective semiochemicals for pest management. glycoscience.es
Long-Term Ecological Impacts of Pheromone-Based Pest Management
While pheromone-based strategies like mating disruption are considered environmentally friendly alternatives to broad-spectrum insecticides, their long-term ecological impacts are not fully understood and require further investigation. acspublisher.comcaliforniaagriculture.org A key advantage is their species-specificity, which minimizes direct harm to non-target organisms, including beneficial insects and natural enemies of pests. researchgate.netepa.gov This selectivity helps preserve biodiversity within agroecosystems. californiaagriculture.org Research indicates that straight-chained lepidopteran pheromones generally exhibit low toxicity and are used in small quantities, decomposing relatively quickly in the environment. californiaagriculture.orgoup.com
However, several questions remain. One area of concern is the potential for target pest populations to develop resistance or altered mating behaviors in response to prolonged exposure to high concentrations of synthetic pheromones. mdpi.com Studies have suggested that continuous exposure can lead to changes in male moth choosiness and mating tactics. mdpi.com Another challenge is assessing the ultimate fate and potential for bioaccumulation of these compounds and their degradation products in soil and water systems, though they are generally considered biodegradable. nih.govwikipedia.org Comprehensive, long-term studies are needed to evaluate these potential evolutionary and ecological consequences to ensure that pheromone-based management remains a sustainable practice. epa.gov
Innovation in Pheromone Delivery and Release Technologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4Z,10Z)-Tetradecadien-1-ol, and how do experimental conditions influence stereochemical purity?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling followed by stereoselective reduction. For example, coupling 10-undecyn-1-ol with 1-propyne using PdCl₂(PhCN)₂ as a catalyst generates an enyne intermediate, which is reduced using a Zn/Cu/Ag reagent to achieve the (4Z,10Z)-configuration . Key factors include reaction temperature (40–60°C), inert atmosphere (N₂/Ar), and solvent polarity (e.g., THF or DMF). Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures stereochemical purity >95% .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- GC-MS : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 10°C/min) to confirm molecular weight (210.36 g/mol) and retention time .
- NMR : ¹H NMR (CDCl₃) shows characteristic olefinic proton signals at δ 5.3–5.5 ppm (doublets, J = 10–12 Hz) for the Z,Z-diene system. ¹³C NMR confirms double-bond positions (C4 and C10) with signals at δ 125–130 ppm .
- IR : A broad O-H stretch (~3300 cm⁻¹) and C=C stretches (~1650 cm⁻¹) are diagnostic .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent spreading. Dispose of waste via approved hazardous waste channels .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent oxidation. Add stabilizers like BHT (0.01% w/w) to inhibit radical-mediated degradation .
Advanced Research Questions
Q. What role does the (4Z,10Z)-stereochemistry play in biological activity, and how can this be validated experimentally?
- Methodological Answer : The Z-configuration at C4 and C10 is critical for pheromone receptor binding in Lepidoptera. Validate activity via electrophysiological assays (e.g., single-sensillum recordings) using synthetic stereoisomers. For example, compare E,Z, Z,E, and E,E isomers in moth antennal responses to isolate stereochemical specificity .
Q. How can researchers resolve contradictory data on the environmental persistence of this compound?
- Methodological Answer : Use standardized OECD 301B biodegradation tests to measure half-life in soil/water. Conflicting results may arise from microbial community variability; replicate experiments with defined microbial consortia (e.g., Pseudomonas spp.) under controlled pH (6.5–7.5) and temperature (25°C) .
Q. What advanced strategies mitigate challenges in scaling up this compound synthesis while retaining stereoselectivity?
- Methodological Answer :
- Catalytic Optimization : Replace PdCl₂(PhCN)₂ with air-stable Pd nanoparticles (e.g., Pd/C) to reduce sensitivity to oxygen .
- Flow Chemistry : Implement continuous-flow reactors for Sonogashira coupling to enhance yield (≥85%) and reduce byproducts .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress and isomer ratios .
Q. What mechanistic insights explain the regioselectivity of this compound in pheromone biosynthesis?
- Methodological Answer : The biosynthesis involves Δ9- and Δ11-desaturases acting on tetradecanoic acid precursors. Isotopic labeling (e.g., ¹³C-glucose) combined with LC-MS/MS can track enzyme-specific desaturation patterns. Knockout studies in yeast (S. cerevisiae) expressing moth desaturases confirm enzyme-substrate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
